molecular formula C₈H₉D₅O₇ B1140217 Ethyl glucuronide-d5 CAS No. 1135070-98-2

Ethyl glucuronide-d5

Cat. No.: B1140217
CAS No.: 1135070-98-2
M. Wt: 227.22
InChI Key:
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Description

Ethyl glucuronide-d5 is a deuterated form of ethyl beta-D-glucuronide, a primary urinary metabolite of alcohol. It is used as an internal standard for the quantification of ethyl beta-D-glucuronide in various biological samples. This compound is particularly significant in forensic toxicology and clinical toxicology for monitoring alcohol consumption .

Mechanism of Action

Target of Action

Ethyl glucuronide-d5, also known as Ethyl-d5 beta-D-glucuronide, is a minor metabolite of ethanol. Its primary target is the body’s metabolic system, specifically the liver where it is formed . It is used as a biomarker for the monitoring of alcohol consumption .

Mode of Action

This compound is formed in the body by glucuronidation following exposure to ethanol, usually from drinking alcoholic beverages . This process involves the transfer of glucuronic acid, a substance produced in the liver, to ethanol. The resulting compound, this compound, is a direct metabolite of ethanol .

Biochemical Pathways

The formation of this compound is part of the body’s broader metabolic response to alcohol intake. Over 95% of consumed alcohol is metabolized in the liver, with a small portion being converted into this compound . This metabolite is then excreted from the body through urine .

Pharmacokinetics

The pharmacokinetics of this compound are closely tied to the metabolism of alcohol. Following the ingestion of ethanol, this compound is formed in the liver and then excreted in the urine . The compound has a terminal half-life of approximately 2.5 hours , meaning it remains detectable in the body for a period after alcohol consumption. The exact duration depends on the amount of alcohol consumed and individual metabolic factors .

Result of Action

The presence of this compound in the body serves as a reliable indicator of recent alcohol consumption . Because it is a direct metabolite of ethanol, its presence confirms that alcohol has been metabolized in the body . It is used as a biomarker in various settings, such as forensic testing, clinical toxicology, or alcohol monitoring .

Action Environment

The formation and detection of this compound can be influenced by various environmental factors. For instance, the use of certain products that contain alcohol can lead to the presence of this compound in the body, potentially leading to false positives in tests for alcohol consumption . Furthermore, individual factors such as metabolic rate and liver function can affect the rate at which this compound is formed and eliminated from the body .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl glucuronide-d5 is synthesized through the glucuronidation of ethanol. The process involves the conjugation of ethanol with uridine-5’-diphospho-alpha-D-glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs). The deuterated form is achieved by using deuterated ethanol (ethyl-d5) in the reaction .

Industrial Production Methods: The industrial production of ethyl-d5 beta-D-glucuronide typically involves large-scale glucuronidation reactions under controlled conditions. The reaction mixture is purified using chromatographic techniques such as liquid chromatography (LC) or gas chromatography (GC) to obtain the pure compound .

Comparison with Similar Compounds

Uniqueness: Ethyl glucuronide-d5 is unique due to its deuterated nature, which makes it an ideal internal standard for accurate quantification of ethyl beta-D-glucuronide in various analytical methods. Its stability and specificity enhance the reliability of alcohol consumption assessments .

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-(1,1,2,2,2-pentadeuterioethoxy)oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O7/c1-2-14-8-5(11)3(9)4(10)6(15-8)7(12)13/h3-6,8-11H,2H2,1H3,(H,12,13)/t3-,4-,5+,6-,8+/m0/s1/i1D3,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJBVMJWSPZNJH-XTJTXKPGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1C(C(C(C(O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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